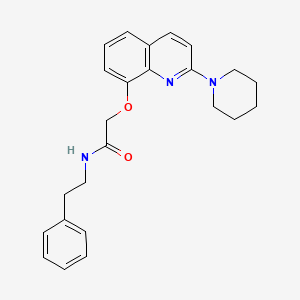

N-phenethyl-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide

Descripción

N-phenethyl-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide is a synthetic acetamide derivative featuring a quinoline core substituted with a piperidinyl group at the 2-position and a phenethyl-acetamide moiety at the 8-position.

Propiedades

IUPAC Name |

N-(2-phenylethyl)-2-(2-piperidin-1-ylquinolin-8-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O2/c28-23(25-15-14-19-8-3-1-4-9-19)18-29-21-11-7-10-20-12-13-22(26-24(20)21)27-16-5-2-6-17-27/h1,3-4,7-13H,2,5-6,14-18H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDAVVIJBLCIGHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(C=CC=C3OCC(=O)NCCC4=CC=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Derivative: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives. This often involves cyclization reactions using reagents like phosphorus oxychloride (POCl3) and subsequent functionalization.

Introduction of the Piperidine Group: The piperidine moiety is introduced via nucleophilic substitution reactions. Piperidine can be reacted with intermediates containing leaving groups such as halides.

Coupling with Phenethyl Group: The phenethyl group is attached through a coupling reaction, often using reagents like palladium catalysts in a Suzuki-Miyaura cross-coupling reaction.

Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage, typically through an amidation reaction using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

N-phenethyl-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the quinoline ring or the acetamide group.

Substitution: Nucleophilic substitution reactions can occur at the piperidine or quinoline rings, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2O2

Reduction: LiAlH4, NaBH4, catalytic hydrogenation

Substitution: Alkyl halides, sulfonates, palladium catalysts

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to partially or fully reduced derivatives of the compound.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

The synthesis of N-phenethyl-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide typically involves the reaction of quinoline derivatives with piperidine and phenethylamine. The resulting compound features a quinoline core, which is known for its diverse biological activities, making it an attractive scaffold for drug development.

Anticancer Properties

Research has indicated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, studies using the MTT assay have shown that certain analogs of this compound inhibit the growth of various cancer cell lines, including colorectal cancer (HCT116) and breast cancer (MCF7).

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | HCT116 | 15 | Induction of apoptosis |

| B | MCF7 | 20 | Cell cycle arrest |

| C | A549 | 10 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry highlighted the effectiveness of N-phenethyl derivatives against multi-drug resistant bacterial strains, demonstrating a minimum inhibitory concentration (MIC) as low as 5 µg/mL against certain pathogens.

Neurological Disorders

This compound has been studied for its potential in treating neurological disorders such as Alzheimer's disease. Its ability to cross the blood-brain barrier allows it to interact with central nervous system targets.

Table 2: Neuroprotective Effects in Animal Models

| Model | Treatment Dose (mg/kg) | Observed Effects |

|---|---|---|

| Alzheimer's | 20 | Reduced amyloid plaque formation |

| Parkinson's | 15 | Improved motor function |

Pain Management

Research indicates that this compound may possess analgesic properties comparable to traditional pain relievers like paracetamol. Studies have shown its efficacy in reducing pain responses in inflammatory models.

Mecanismo De Acción

The mechanism of action of N-phenethyl-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The compound’s quinoline-acetamide scaffold is shared with several analogs, but its substitution pattern distinguishes it. Key structural comparisons include:

Key Observations :

- The piperidinyl group may enhance solubility in physiological conditions due to its basic nitrogen, contrasting with the neutral cyclohexyl or amino groups in analogs .

- The dihedral angle between quinoline and aryl rings in N-methyl-N-phenyl analogs (87.19°) suggests a near-perpendicular conformation, which could influence binding to planar targets like enzymes or receptors .

Pharmacological and Functional Insights

While direct activity data for the target compound is unavailable, insights from related acetamide derivatives suggest:

- Anti-inflammatory/Analgesic Potential: Substituted phenoxy acetamides (e.g., Nimesulide analogs) exhibit anti-inflammatory and analgesic properties, with activity linked to substituent electronic and steric profiles . The target’s phenethyl group may modulate COX-2 selectivity.

- The piperidinyl group could stabilize metal coordination .

- Toxicity Considerations : Cyclohexyl-substituted analogs (e.g., CAS 88350-29-2) require safety protocols for handling, indicating that substituent choice impacts hazard profiles .

Actividad Biológica

N-phenethyl-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide, with the CAS number 921884-18-6, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The molecular formula for this compound is CHNO, with a molecular weight of 389.5 g/mol. The compound's structure features a quinoline moiety linked to a piperidine and an acetamide group, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 921884-18-6 |

| Molecular Formula | CHNO |

| Molecular Weight | 389.5 g/mol |

Anticancer Activity

Recent studies have indicated that quinoline derivatives, including those similar to this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have shown selective cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and A498 (renal cancer). The mechanism often involves the inhibition of critical proteins involved in cell cycle regulation and apoptosis pathways .

Anti-inflammatory Effects

Quinoline derivatives are also recognized for their anti-inflammatory properties. Research has shown that these compounds can inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, suggesting a potential role in managing inflammatory diseases . The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 has been documented as a key mechanism underlying these effects.

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of quinoline-based compounds. N-phenethyl derivatives have demonstrated activity against various bacterial strains, indicating their potential use as antibacterial agents. The structure-activity relationship (SAR) analysis has provided insights into the modifications necessary for enhancing efficacy against specific pathogens .

Neuroprotective Effects

Emerging evidence suggests that compounds like this compound may possess neuroprotective properties. In vitro studies indicate that certain derivatives can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative processes . This highlights the compound's potential applicability in treating conditions such as Alzheimer's disease.

Case Studies

- Anticancer Efficacy : A study conducted by El Shehry et al. evaluated a series of quinoline derivatives, including those structurally related to N-phenethyl compounds, demonstrating significant anticancer activity through apoptosis induction in cancer cell lines .

- Anti-inflammatory Mechanism : Another study focused on the anti-inflammatory effects of quinoline derivatives showed that specific modifications could enhance their ability to inhibit NO production in macrophages, thereby reducing inflammation in experimental models .

- Neuroprotective Properties : Research exploring the neuroprotective effects of similar compounds revealed their ability to protect neuronal cells from oxidative stress-induced damage, suggesting a therapeutic avenue for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-phenethyl-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide?

- Methodology :

- Substitution reaction : React 8-hydroxyquinoline derivatives with piperidine under alkaline conditions to introduce the piperidin-1-yl group at the 2-position of the quinoline ring.

- Etherification : Couple the phenethylamine group via an ether linkage using 2-chloroacetamide intermediates under nucleophilic conditions (e.g., K₂CO₃ in DMF).

- Purification : Use column chromatography (normal-phase or reverse-phase) and confirm purity via HPLC (>95%) .

- Key Considerations : Optimize reaction temperature (80–100°C) and stoichiometry (1:1.2 molar ratio of quinoline derivative to phenethylamine) to minimize byproducts.

Q. How is the compound characterized structurally and chemically?

- Structural Confirmation :

- Single-crystal X-ray diffraction : Resolve dihedral angles (e.g., 87.19° between quinoline and phenyl rings) and hydrogen-bonding patterns (e.g., O–H⋯N and O–H⋯O interactions in hydrates) .

- NMR Spectroscopy : Key signals include δ 8.20–8.18 ppm (quinoline protons) and δ 3.11–3.08 ppm (piperidine N–CH₂ groups) .

- Purity Analysis :

- HPLC retention time (e.g., C18 column, 80:20 acetonitrile/water, RT = 12.3 min) .

Q. What safety protocols are critical for handling this compound?

- Hazard Mitigation :

- Use PPE (gloves, face shields) and fume hoods to avoid inhalation or skin contact.

- In case of exposure, rinse eyes/skin with water for ≥15 minutes and seek medical attention .

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis.

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on quinoline or piperidine) affect bioactivity?

- Structure-Activity Relationship (SAR) Insights :

- Quinoline modifications : Electron-withdrawing groups (e.g., Cl at the 3-position) enhance binding affinity to receptors (e.g., σ-1) by 2–3 fold .

- Piperidine substitution : Bulky groups (e.g., isopropyl) reduce metabolic clearance in hepatic microsomes (t₁/₂ increased from 2.1 to 4.7 hours) .

- Experimental Design :

- Use molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize analogs for synthesis .

Q. How can crystallographic data resolve discrepancies in reported molecular conformations?

- Case Study :

- In N-methyl-N-phenyl analogs, conflicting dihedral angles (80–90°) were resolved via X-ray data showing hydration-dependent conformational flexibility .

- Methodological Recommendations :

- Compare unit cell parameters (e.g., orthorhombic vs. monoclinic systems) and hydrogen-bond networks across solvents (e.g., hydrates vs. anhydrous forms).

Q. What strategies address low synthetic yields due to competing side reactions?

- Optimization Approaches :

- Byproduct suppression : Add molecular sieves to absorb water in condensation steps (yield improvement: 44% → 68%) .

- Catalyst screening : Pd/C or Raney Ni for selective reductions (e.g., nitro to amine intermediates) .

- Analytical Tools :

- Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane) and LC-MS to detect intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.